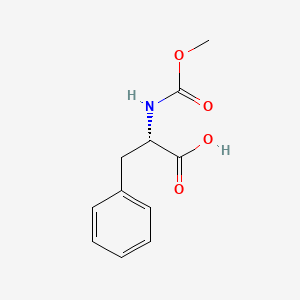

N-Carbomethoxy-L-phenylalanine

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICDLYPUUZBIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516408 | |

| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41844-91-1 | |

| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41844-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbomethoxy-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041844911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Methoxycarbonyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBOMETHOXY-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276976775K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Carbomethoxy L Phenylalanine and Its Derivatives

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering green and efficient pathways to N-acyl amino acids. nih.gov Biocatalysis, in particular, provides a powerful alternative to traditional chemical methods, which often rely on harsh conditions and toxic reagents. acs.orgrsc.org Enzymes operate under mild conditions, such as ambient temperature and pressure, and in aqueous environments, which reduces the environmental impact and can simplify process design. rsc.org

The biocatalytic formation of N-acyl amino acids, including N-Carbomethoxy-L-phenylalanine, primarily involves hydrolases like lipases and aminoacylases. researchgate.netnih.gov These enzymes can catalyze the N-acylation of amino acids through aminolysis or reverse hydrolysis reactions. nih.gov The conventional chemical synthesis of N-acyl amino acids often involves the Schotten-Baumann reaction, which uses acyl chlorides and can be unselective and environmentally taxing. researchgate.net Enzymatic routes provide a more sustainable alternative. nih.govresearchgate.net

Lipases (EC 3.1.1.3) are particularly versatile and have been extensively studied for N-acylation. ineosopen.org They can catalyze the reaction between an acyl donor (like an ester) and the amino group of L-phenylalanine. nih.gov For instance, lipases from Candida antarctica (CAL-B) and Rhizomucor miehei are frequently used. nih.govresearchgate.net The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the amino group of the amino acid. researchgate.netoup.com The choice of solvent is crucial, with non-polar organic solvents often being favored to shift the equilibrium towards synthesis over hydrolysis. nih.gov However, recent research has also explored synthesis in aqueous or biphasic systems. mdpi.com For example, the lipase (B570770) from Sphingomonas sp. HXN-200 has been shown to catalyze the aminolysis of esters in a water-n-hexane biphasic system to produce Phenylalanine butyramide. mdpi.com

Aminoacylases (EC 3.5.1.14) are another class of enzymes investigated for N-acyl amino acid synthesis. uni-duesseldorf.de These enzymes traditionally catalyze the hydrolysis of N-acyl amino acids for the resolution of racemic mixtures but can be used for the reverse synthetic reaction under specific conditions. uni-duesseldorf.de Studies on aminoacylases from Streptomyces ambofaciens have shown their capability to acylate various L-amino acids, including L-phenylalanine, with fatty acids in an aqueous medium. researchgate.net The conversion rates are influenced by the nature of the amino acid and the chain length of the fatty acid acyl donor. researchgate.net

A one-pot biocatalytic cascade has also been developed to produce a variety of L-phenylalanine derivatives from aldehydes or carboxylic acids, demonstrating the power of multi-enzyme systems. biorxiv.org Such cascades can achieve high yields and excellent enantioselectivity (>99% e.e.) under mild aqueous conditions. biorxiv.org

Table 1: Examples of Biocatalytic N-Acylation of Phenylalanine Derivatives

| Enzyme Source | Acyl Donor | Amino Acid | Product | Conversion/Yield | Reference |

| Streptomyces ambofaciens aminoacylases | Undecylenoic acid | L-phenylalanine | N-undecylenoyl-L-phenylalanine | - | researchgate.net |

| Sphingomonas sp. HXN-200 Lipase (SpL) | Ethyl butyrate | L-phenylalaninamide | Phenylalanine butyramide | 0.89 mg/mL | mdpi.com |

| Porcine Pancreas Lipase (PPL) | Bz-L-Tyr-OEt | H-D-Ala-NH2 | Bz-Tyr-D-Ala-NH2 | 90% | capes.gov.br |

| Rhizomucor miehei Lipase | Unprotected amino acids | D-glucose | L-phenylalanyl esters of D-glucose | >99% | nih.gov |

This table presents examples of related N-acylation reactions to illustrate the scope of biocatalytic methods.

The efficiency of natural enzymes for industrial applications is often limited by factors such as low stability, limited substrate scope, and low activity under process conditions. nih.gov Protein engineering, particularly directed evolution, has become an indispensable tool to overcome these limitations and develop robust biocatalysts for the synthesis of N-acyl amino acids. researchgate.netnih.gov

Directed evolution involves iterative cycles of random mutagenesis, gene expression, and high-throughput screening to identify enzyme variants with improved properties. pnas.org This "Darwinistic" approach does not require detailed knowledge of the enzyme's structure or mechanism. pnas.org For instance, directed evolution has been successfully applied to a Pseudomonas aeruginosa lipase to increase its amide-hydrolyzing (amidase) activity. oup.com A single round of random mutagenesis identified mutants with a 2-fold increase in relative amidase activity. oup.com Combining beneficial mutations further enhanced this activity. oup.com

Strategies for improving enzyme stability, especially thermostability, are also crucial for industrial processes. nih.gov Error-prone PCR has been used to generate mutants of a Pseudomonas fluorescens lipase with significantly increased thermostability. nih.gov Specific mutations, such as the introduction of proline residues in random coils or the creation of new disulfide bonds, have been shown to enhance thermal stability. nih.gov

Machine learning is emerging as a powerful tool to complement directed evolution, allowing for the exploration of larger sequence spaces and the prediction of sequence-activity relationships. researchgate.net By engineering the catalytic pocket of enzymes, researchers have dramatically enhanced their catalytic efficiency. For example, a lipase from Rhizomucor miehei was engineered to improve its aminolysis activity by 103-fold and its catalytic efficiency by 465-fold for the synthesis of N-acyl glycine (B1666218). researchgate.net Such engineered enzymes can offer high yields (up to 80%) and accept a broad range of substrates. researchgate.net

Table 2: Examples of Enzyme Engineering for Improved Acylation/Hydrolysis

| Original Enzyme | Engineering Strategy | Target Improvement | Result | Reference |

| P. aeruginosa Lipase | Random Mutagenesis | Amidase Activity | 2-fold increase in relative amidase activity | oup.com |

| P. fluorescens Lipase | Error-Prone PCR | Thermostability | Tm increased by up to 6°C | nih.gov |

| P. stutzeri Lipase | Directed Evolution | Enantioselectivity | E-value increased from 1.1 to >51 | pnas.org |

| Rhizomucor miehei Lipase (proRML) | Catalytic Pocket Reshaping | Catalytic Efficiency (Aminolysis) | 465-fold increase in kcat/KM | researchgate.net |

Continuous flow technologies are becoming increasingly important for biocatalytic processes, offering advantages such as improved productivity, easier automation, and enhanced process control compared to batch reactors. mdpi.comnih.gov Immobilized enzymes are key to flow biocatalysis, as they can be retained within the reactor for long-term, repeated use, leading to higher operational stability. frontiersin.org

Packed bed reactors (PBRs) are a common configuration where the substrate solution is continuously passed through a column packed with the immobilized biocatalyst. nih.govfrontiersin.org This setup provides high conversion rates per reactor volume and is readily scalable. frontiersin.org The successful industrial application of an immobilized aminoacylase (B1246476) from Aspergillus oryzae for the resolution of L-amino acids in a continuous-flow process dates back to the 1960s and highlights the potential of this technology. polimi.it

More recently, continuous flow systems have been developed for a variety of enzymatic reactions relevant to the synthesis of amino acid derivatives. For instance, Novozym 435, an immobilized form of Candida antarctica lipase B, is frequently used in PBRs for esterification and amidation reactions. nih.gov A continuous flow process using a PBR with immobilized lipase was developed for the synthesis of nonionic surfactants, achieving 95% conversion with a residence time of just 40 seconds. nih.gov

Multi-enzyme cascades can also be implemented in continuous flow systems, allowing for the synthesis of complex molecules in a single, streamlined process. frontiersin.orgfkit.hr Compartmentalization within microfluidic devices or the use of modular immobilization strategies can prevent cross-inhibition between different enzymes in a cascade. frontiersin.org For example, a two-step chemo-enzymatic continuous flow synthesis can involve a chemical reaction in a microwave reactor followed by an enzymatic resolution in a PBR containing an immobilized lipase. nih.gov These integrated systems represent a powerful approach for the efficient and sustainable production of fine chemicals like this compound derivatives. polimi.it

Chemical Synthesis Protocols

Chemical methods remain fundamental for the synthesis of this compound precursors, particularly α-amino acid N-carboxyanhydrides (NCAs).

α-Amino acid N-carboxyanhydrides (NCAs) are highly reactive cyclic building blocks crucial for the synthesis of polypeptides and other amino acid derivatives. sci-hub.se The NCA of L-phenylalanine (L-Phe-NCA) is a direct precursor that can be reacted with methanol (B129727) to yield this compound.

The most common method for synthesizing NCAs is the Fuchs-Farthing route, which involves the direct reaction of a free amino acid with phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene (B27547). kobe-u.ac.jpfrontiersin.org The reaction of L-phenylalanine with triphosgene yields a mixture of the corresponding NCA and its HCl salt. acs.org The addition of a base can accelerate the reaction and improve the yield. acs.org

However, due to the high toxicity of phosgene, phosgene-free methods are highly desirable. sci-hub.se One such method involves the cyclization of N-alkoxycarbonyl amino acids with halogenating agents like SOCl₂, known as the Leuchs method. frontiersin.org Another simple and safe method uses propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) to mediate the cyclization of N-Boc protected α-amino acids into their corresponding NCAs in good yield and with no detectable epimerization. sci-hub.se This process is easy to operate and generates non-toxic, easily removable byproducts. sci-hub.se

Table 3: Phosgene-Free Synthesis of NCAs from N-Boc-L-Phenylalanine

| Activating Reagent | Solvent | Conditions | Yield | Reference |

| T3P® (1.2 equiv) | EtOAc | rt, 2 h | 85% | sci-hub.se |

| T3P® (1.2 equiv) / Pyridine (1 equiv) | EtOAc | rt, 2 h | 89% | sci-hub.se |

T3P® = Propane phosphonic acid anhydride, EtOAc = Ethyl acetate, rt = room temperature

The synthesis of β-amino acid NCAs has also been achieved through the cyclization of N-protected β-amino acids using phosphorus tribromide, demonstrating the versatility of NCA chemistry. illinois.edu Polymerizations of L-Phe-NCA initiated by primary amines have been studied in various solvents, with MALDI-TOF mass spectroscopy used to characterize the resulting polypeptides. researchgate.net

A novel and safer approach for NCA synthesis is the "photo-on-demand" technique, which avoids the handling of highly toxic phosgene by generating it in situ from a less hazardous precursor. kobe-u.ac.jpnih.gov This method involves the photo-oxidation of chloroform (B151607) (CHCl₃) to generate phosgene, which then reacts with the amino acid. nih.govnih.gov

In a typical procedure, a mixture of chloroform and acetonitrile (B52724) containing the amino acid (e.g., L-phenylalanine) is irradiated with UV light at 60–70 °C while bubbling oxygen through the solution. kobe-u.ac.jpacs.org The use of a mixed solvent system increases the solvent polarity, which is generally favorable for NCA synthesis. kobe-u.ac.jpacs.org This light-controlled method is convenient and does not require special reagents or equipment. nih.gov

Initial experiments with L-phenylalanine in pure chloroform at room temperature only yielded the HCl salt of the amino acid. acs.org However, by increasing the temperature and using a CH₃CN/CHCl₃ solvent mixture, the desired L-Phe-NCA was successfully synthesized. acs.org The reaction can be performed on a gram scale, and for L-phenylalanine, an 87% yield of the corresponding NCA has been reported after purification. kobe-u.ac.jp This technique represents a significant advance in terms of cost and safety compared to traditional methods using phosgene or triphosgene. acs.orgnih.gov

Table 4: Photo-On-Demand Synthesis of L-Phe-NCA

| Starting Material | Conditions | Yield | Reference |

| L-Phenylalanine (55 mmol) | CHCl₃/CH₃CN, O₂ bubbling, photo-irradiation | 87% | kobe-u.ac.jp |

| L-Phenylalanine·HCl (2.5 mmol) | CHCl₃/CH₃CN, O₂ bubbling, photo-irradiation, 70°C, 2h | 70% | acs.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound and related N-protected amino acids is crucial for their application in peptide synthesis and other areas of medicinal chemistry. Optimization of reaction conditions plays a pivotal role in maximizing yields and ensuring the purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and the nature of the carbomethoxylating agent.

A common method for the synthesis of N-protected amino acids involves the acylation of the amino acid with a suitable reagent. For instance, the preparation of N-tert-butoxycarbonyl (Boc)-L-phenylalanine, a closely related derivative, can be achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate. orgsyn.org In this synthesis, a mixture of water and tert-butyl alcohol is used as the solvent system. orgsyn.org The reaction is initiated at ambient temperature, and after an initial exothermic period, it is stirred overnight to ensure completion. orgsyn.org Control of pH is a critical factor; the reaction proceeds to a pH of 7.5–8.5. orgsyn.org Acidification to a low pH (1–1.5) is then necessary to precipitate the product. orgsyn.org This large-scale preparation method is noted for its operational simplicity and can yield between 78–87% of the pure product. orgsyn.org

The choice of solvent can significantly impact reaction outcomes. For example, in the dynamic kinetic resolution (DKR) of racemic phenylalanine, using methanol as a solvent led to a notable improvement in yield (up to 98%) compared to ethanol. researchgate.net Furthermore, the selection of the base is critical. In the same DKR study, potassium carbonate was found to be an effective base, while others like sodium tert-butoxide, sodium hydride, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in lower yields. researchgate.net

Temperature is another variable that can be manipulated to optimize yields. While some reactions proceed well at room temperature, others may require heating or cooling. For instance, the DKR of racemic phenylalanine could be successfully conducted at room temperature over 72 hours, achieving a good yield and excellent diastereoselectivity. researchgate.net

A one-pot biocatalytic cascade for synthesizing L-phenylalanine derivatives from aldehydes also demonstrates the importance of optimizing reaction components. biorxiv.org This system, which utilizes multiple enzymes, was optimized for the concentrations of the amine donor (L-glutamic acid) and the co-substrate (L-threonine) to achieve high yields of the desired products. biorxiv.org

The following table summarizes the optimized conditions for related syntheses, which can inform the optimization of this compound synthesis.

Table 1: Optimization of Reaction Conditions for Phenylalanine Derivatives

| Derivative | Reactants | Solvent | Base/Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Boc-L-phenylalanine | L-phenylalanine, di-tert-butyl dicarbonate | Water, tert-butyl alcohol | - | Ambient | 78-87% | orgsyn.org |

| (S)-Phenylalanine derivative | Racemic phenylalanine, (S)-4 | Methanol | K2CO3, Ni(OAc)2 | Reflux | 98% | researchgate.net |

| L-Phenylalanine | trans-Cinnamic acid | Aqueous buffer | Rhodotorula glutinis (PAL) | 30°C | Enhanced | nih.gov |

| 4-Formyl-L-phenylalanine | Terephthalaldehyde | Aqueous buffer | s-ObiH, RpPSDH, EcAT | 30°C | 64% | biorxiv.org |

Stereoselective and Enantioselective Synthesis of this compound and its Chiral Derivatives

The biological activity of amino acids and their derivatives is highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods for this compound and its chiral analogs is of paramount importance.

One prominent strategy for achieving high enantioselectivity is through asymmetric catalysis. For example, the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl (B1604629) bromides using chiral phase-transfer catalysts derived from Cinchona alkaloids has been shown to produce unnatural phenylalanine derivatives in excellent yields and with high enantioselectivity. nih.gov The stereochemical outcome is predictable and can be controlled by the choice of the catalyst; a cinchonine-type catalyst yields (R)-α-amino acid derivatives, while a cinchonidine-type catalyst produces the (S)-enantiomers. nih.gov

Another powerful approach is the use of biocatalysis. Enzymes often exhibit exquisite stereoselectivity. Phenylalanine dehydrogenase (PDH) has been engineered through site-directed mutagenesis to catalyze the transformation of various 2-oxo acids into their corresponding α-amino acids, which are non-natural analogs of phenylalanine, with excellent enantiocontrol. rsc.org Similarly, a one-pot biocatalytic cascade involving an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase has been developed for the high-yield, enantioselective synthesis of diverse L-phenylalanine derivatives. biorxiv.org This method is particularly attractive as it operates under mild, aqueous conditions. biorxiv.org

Crystallization-induced asymmetric transformation (CIAT) is another effective method for obtaining enantiomerically pure amino acid derivatives. ut.ac.ir This process involves the in-situ racemization of a racemic mixture and the selective crystallization of the desired enantiomer. ut.ac.ir This technique has been successfully applied to the synthesis of L-tyrosine and L-dopa precursors from racemic phenylalanine methyl ester derivatives. ut.ac.ir

The following table provides examples of stereoselective and enantioselective synthetic methods for phenylalanine derivatives.

Table 2: Stereoselective and Enantioselective Synthesis of Phenylalanine Derivatives

| Product | Method | Catalyst/Reagent | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Unnatural (R)- and (S)-phenylalanine derivatives | Asymmetric α-alkylation | Cinchona alkaloid phase-transfer catalysts | Excellent | nih.gov |

| Non-natural L-phenylalanine analogues | Biocatalytic reduction | Mutant Phenylalanine Dehydrogenase | Excellent | rsc.org |

| Diverse L-phenylalanine derivatives | One-pot biocatalytic cascade | L-threonine transaldolase, phenylserine dehydratase, aminotransferase | >99% ee | biorxiv.org |

| L-Phenylalanine methyl ester derivatives | Crystallization-induced asymmetric transformation | (2R, 3R)-tartrate | High | ut.ac.ir |

Preparation of this compound Derivatives

The functionalization and modification of the side chain of this compound open up avenues for creating novel amino acid derivatives with tailored properties for various applications, including peptide and protein engineering, and the development of new therapeutics.

One approach to side-chain modification involves the introduction of different functional groups onto the phenyl ring. For instance, halogenation of the side chain of fluorenylmethyloxycarbonyl-phenylalanine (Fmoc-Phe) derivatives has been shown to enhance their gelation capacity. rsc.org This highlights how subtle changes to the chemical scaffold can have a profound impact on the molecule's properties. rsc.org

Another strategy involves the synthesis of derivatives where the phenyl ring is replaced by other aromatic or heterocyclic systems. The development of biocatalytic cascades has enabled the synthesis of a wide range of L-phenylalanine derivatives with diverse substitutions on the aryl side chain. biorxiv.org These enzymatic methods can accommodate a variety of aldehydes as starting materials, leading to the production of functionalized phenylalanine analogs. biorxiv.org

Furthermore, the side chain can be modified to incorporate bio-orthogonal handles. For example, the synthesis of 4-formyl-L-phenylalanine provides a derivative with a reactive aldehyde group that can be used for subsequent chemical modifications. biorxiv.org Similarly, the synthesis of p-(carboxymethyl)phenylalanine (cmF) as a phosphotyrosine mimetic demonstrates the potential of side-chain modification to create analogs with specific biological functions. nih.gov

The following table summarizes some strategies for the side-chain functionalization of phenylalanine derivatives.

Table 3: Side-Chain Functionalization of Phenylalanine Derivatives

| Derivative | Modification Strategy | Application/Property | Reference |

|---|---|---|---|

| Halogenated Fmoc-Phe | Halogenation of phenyl ring | Enhanced hydrogelation | rsc.org |

| Diverse L-phenylalanine derivatives | Biocatalytic synthesis from various aldehydes | Access to novel functionalized analogs | biorxiv.org |

| 4-Formyl-L-phenylalanine | Introduction of a formyl group | Bio-orthogonal handle for chemical ligation | biorxiv.org |

| p-(Carboxymethyl)phenylalanine | Replacement of hydroxyl with carboxymethyl | Phosphotyrosine mimetic for SH2 domain binding | nih.gov |

In the synthesis of peptides and complex molecules containing this compound, the protection of the amine group is a critical step. organic-chemistry.org The protecting group serves to prevent the nucleophilic amine from participating in unwanted side reactions during subsequent synthetic transformations. organic-chemistry.org A good protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule. organic-chemistry.orgslideshare.net

The Boc group, for example, is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comcymitquimica.com This allows for orthogonal protection strategies where other protecting groups, sensitive to different conditions, remain intact. organic-chemistry.org The Cbz group, on the other hand, is commonly cleaved by catalytic hydrogenation. masterorganicchemistry.com

The fluorenylmethyloxycarbonyl (Fmoc) group is another important amine protecting group that is labile to basic conditions, often removed with piperidine. organic-chemistry.org This provides another layer of orthogonality in complex syntheses. organic-chemistry.org

In the context of synthesizing derivatives of this compound, the stability of the N-carbomethoxy group under various reaction conditions is a key consideration. If further modifications are required at other parts of the molecule, the chosen reactions must be compatible with the N-carbomethoxy group. Conversely, if the N-carbomethoxy group needs to be removed, specific deprotection conditions would be employed.

The use of different protecting groups on the same molecule allows for selective deprotection and modification at specific sites. organic-chemistry.org For instance, in the synthesis of a branched peptide, one amine could be protected with a Boc group and another with an Fmoc group, enabling the selective removal of one group while the other remains to direct the next synthetic step. organic-chemistry.org

The following table outlines some common amine protecting groups and their cleavage conditions.

Table 4: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Cleavage Conditions | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (e.g., H2, Pd/C) | masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | organic-chemistry.org |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | sigmaaldrich.com |

| Azido | N3 | Reduction (e.g., PPh3, thiols) | sigmaaldrich.com |

Structural and Mechanistic Investigations of N Carbomethoxy L Phenylalanine

Spectroscopic Characterization Methodologies

Spectroscopic techniques are pivotal in elucidating the intricate structural and dynamic properties of N-Carbomethoxy-L-phenylalanine. These methods provide detailed insights into its conformational preferences, vibrational modes, and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR are employed to probe the local chemical environments of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the phenyl ring, the methoxy (B1213986) group protons, and the protons of the amino acid backbone. The chemical shifts of these protons are sensitive to the molecule's conformation. For instance, an upfield shift in the aromatic proton signals with increasing concentration can suggest intermolecular interactions, such as the stacking of aromatic rings. researchgate.net

Conformational analysis using NMR often involves the study of coupling constants and the use of techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximities between protons, which helps in defining the molecule's preferred spatial arrangement. auremn.org.brmdpi.com Theoretical calculations of NMR chemical shifts can also be used in conjunction with experimental data to refine conformational models. frontiersin.org

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Functional Group | Atom Type | Approximate Chemical Shift (ppm) | Notes |

| Phenyl Ring | ¹H | 7.2 - 7.4 | Chemical shift can be influenced by ring stacking and solvent. researchgate.net |

| Phenyl Ring | ¹³C | 125 - 138 | Includes signals for ipso, ortho, meta, and para carbons. illinois.edu |

| Methine (α-carbon) | ¹H | ~4.5 | Position is sensitive to the nature of the N-acyl group. |

| Methine (α-carbon) | ¹³C | ~55 | |

| Methylene (β-carbon) | ¹H | ~3.1 | |

| Methylene (β-carbon) | ¹³C | ~38 | |

| Carbomethoxy (C=O) | ¹³C | ~173 | Sensitive to hydrogen bonding and solvent polarity. researchgate.net |

| Carbomethoxy (OCH₃) | ¹H | ~3.7 | |

| Carbomethoxy (OCH₃) | ¹³C | ~52 | |

| Amide (N-H) | ¹H | Varies | Position is concentration and solvent dependent due to hydrogen bonding. |

| Amide (C=O) | ¹³C | ~156 | Chemical shift can indicate involvement in hydrogen bonding. |

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and information about intermolecular interactions, particularly hydrogen bonding. icm.edu.pl

Key vibrational bands in the FTIR spectrum of this compound include:

N-H Stretching: The N-H stretching vibration of the amide group typically appears in the region of 3300-3500 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding. A broader band at a lower frequency suggests stronger hydrogen bonding.

C=O Stretching: Two distinct carbonyl stretching bands are expected: one for the carbomethoxy group and another for the amide group, typically found in the 1600-1750 cm⁻¹ region. The frequencies of these bands can shift due to hydrogen bonding interactions. For instance, the formation of hydrogen-bonded dimers can lead to changes in the carbonyl stretching frequencies. researchgate.net

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring are observed in the 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching) regions. researchgate.net

C-N and C-O Stretching: These vibrations appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Studies on similar molecules, like fluorinated phenylalanines, have demonstrated the utility of IR spectroscopy in identifying specific intramolecular hydrogen bonds, such as those between the ammonium (B1175870) group and a fluorine atom on the phenyl ring. mpg.de In this compound, FTIR can be used to study how changes in solvent or temperature affect the hydrogen bonding network.

Interactive Data Table: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | Amide | 3300 - 3500 | Broadening indicates hydrogen bonding. |

| C-H Stretch | Aromatic | 3000 - 3100 | |

| C-H Stretch | Aliphatic | 2850 - 3000 | |

| C=O Stretch | Carbomethoxy | 1730 - 1750 | |

| C=O Stretch | Amide (Amide I) | 1630 - 1680 | Sensitive to conformation and hydrogen bonding. |

| N-H Bend | Amide (Amide II) | 1510 - 1570 | Coupled with C-N stretching. |

| C=C Stretch | Aromatic | 1450 - 1600 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected ion and analyzing the resulting fragment ions. researchgate.net

For this compound, electrospray ionization (ESI) is a common soft ionization technique that can produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. researchgate.net The accurate mass measurement of this molecular ion allows for the confirmation of its elemental formula.

The fragmentation pathways of this compound can be elucidated through collision-induced dissociation (CID) in an MS/MS experiment. Common fragmentation patterns for phenylalanine-containing molecules include:

Loss of the carbomethoxy group: This can occur through various pathways, including the loss of methanol (B129727) (CH₃OH) or the entire methoxycarbonyl group (·COOCH₃).

Cleavage of the amide bond: This would result in fragments corresponding to the phenylalanine methyl ester and the carbamoyl (B1232498) moiety.

Side-chain fragmentation: The benzyl (B1604629) group can undergo fragmentation, for example, through the loss of toluene (B28343) (C₇H₈) or the formation of a benzyl cation. nih.gov

Alpha-cleavage: Cleavage of the bond adjacent to a carbonyl group is a common fragmentation mechanism. youtube.com

The fragmentation patterns observed can be used to confirm the structure of the molecule and can be compared to those of related compounds to understand the influence of the N-carbomethoxy group on the fragmentation process. ed.ac.uk

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the chromophores, particularly the phenyl ring and the amide group, will give rise to CD signals.

The near-UV CD spectrum is dominated by the electronic transitions of the phenyl group. acs.org The sign and magnitude of the CD bands are sensitive to the conformation of the side chain and its interaction with the chiral center. researchgate.net Studies on phenylalanine and its derivatives have shown that the CD spectrum can be used to probe the local environment and conformational changes. nih.govnih.gov The amide group also contributes to the CD spectrum in the far-UV region, and its signal can provide information about the backbone conformation.

Concentration-dependent CD studies can reveal information about self-association and the formation of ordered structures. nih.gov The unique CD pattern of this compound can serve as a signature for its specific three-dimensional structure in solution. osti.gov

Computational Chemistry and Theoretical Modeling Studies

Computational methods are invaluable for complementing experimental data and providing a deeper understanding of the structural and electronic properties of this compound at the atomic level.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and predict various properties of this compound. gelisim.edu.tr

These calculations can provide:

Optimized Geometries: The most stable conformations of the molecule can be determined by finding the minima on the potential energy surface. This includes predicting bond lengths, bond angles, and dihedral angles. gelisim.edu.tr

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. icm.edu.plyildiz.edu.trnih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. yildiz.edu.tr

Reaction Pathways: The mechanisms of chemical reactions involving this compound can be investigated by calculating the energies of transition states and intermediates.

By combining theoretical calculations with experimental spectroscopic data, a comprehensive and detailed picture of the structure and properties of this compound can be achieved. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions.

Computational studies on N-formyl-L-phenylalanine-N'-amide have utilized genetic algorithms combined with density functional theory (DFT) and MP2 calculations to explore its potential energy surface. journal-vniispk.ru These types of analyses reveal the various stable and metastable conformations the molecule can adopt by mapping the low-energy regions of its conformational space. For N-protected phenylalanine derivatives, the key degrees of freedom that define the conformational landscape are the dihedral angles of the backbone (φ, ψ) and the side chain (χ1, χ2).

Intermolecular interactions are crucial for understanding the behavior of this compound in condensed phases. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern processes like self-assembly and crystal packing. nih.gov The presence of the N-carbomethoxy group introduces specific hydrogen bond donor (N-H) and acceptor (C=O) sites, which are expected to play a significant role in forming intermolecular networks.

Simulations of related molecules, such as diphenylalanine peptides, highlight the importance of π-π stacking interactions between the aromatic phenyl rings in driving self-assembly processes. upc.edu For this compound, a combination of hydrogen bonding involving the amide and carbomethoxy groups, along with π-π stacking of the phenyl rings, would likely dictate its intermolecular association. The interplay between these forces determines the preferred supramolecular structures.

Table 1: Key Torsional Angles Defining the Conformation of N-Protected Phenylalanine Derivatives

| Dihedral Angle | Atoms Involved | Description |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond |

| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the side chain |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Rotation around the Cβ-Cγ bond of the side chain |

This table is based on general knowledge of amino acid and peptide conformations and is applicable to this compound.

Adsorption and Self-Assembly Mechanisms at the Molecular Level.

The adsorption and self-assembly of this compound are complex processes driven by a delicate balance of intermolecular and surface interactions. While direct experimental or simulation data for this specific compound is limited, the behavior of L-phenylalanine and other N-protected derivatives provides a framework for understanding its molecular mechanisms.

Adsorption Mechanisms:

The adsorption of phenylalanine and its derivatives onto various surfaces, such as activated carbon or carbon nanotubes, is influenced by several factors including pH, solvent, and the chemical nature of the adsorbent surface. mdpi.comnih.gov For this compound, the primary interactions driving adsorption are expected to be:

π-π Interactions: The aromatic phenyl ring can interact favorably with graphitic surfaces or other aromatic moieties on an adsorbent through π-π stacking. nih.gov

Hydrogen Bonding: The N-H group and the carbonyl oxygens of the carbomethoxy and amide functionalities can form hydrogen bonds with appropriate functional groups on the adsorbent surface. nih.gov

Hydrophobic Interactions: The nonpolar phenyl and methyl groups can interact with hydrophobic surfaces, driving adsorption from aqueous solutions.

Studies on the adsorption of L-phenylalanine on activated carbon have shown a strong dependence on pH, which affects the charge state of the amino and carboxyl groups. mdpi.comscielo.org.mx Since the N-terminus of this compound is protected, its charge state will be less sensitive to pH changes compared to the parent amino acid. However, the C-terminal carboxylic acid will still be influenced by pH.

Self-Assembly Mechanisms:

The self-assembly of amino acids and their derivatives into ordered nanostructures is a topic of significant interest. L-phenylalanine itself is known to self-assemble into fibrillar structures. nih.gov The protection of the N-terminus, as in this compound, significantly alters the self-assembly process by removing the zwitterionic character and introducing different intermolecular interaction patterns.

The self-assembly of N-protected phenylalanine derivatives is often driven by a combination of hydrogen bonding and π-π stacking interactions. chemrxiv.org For instance, N-terminally protected dipeptides like Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine can form complex structures such as nanotubes that further assemble into microtapes. rsc.org The specific morphology of the self-assembled structures is highly dependent on factors like solvent and concentration. chemrxiv.org

For this compound, it is plausible that the molecules would arrange in a way that maximizes both hydrogen bonding between the carbomethoxy and amide groups and π-π stacking of the phenyl rings. This could lead to the formation of various supramolecular architectures, such as sheets, fibers, or tapes. The chirality of the L-phenylalanine core would also impart a specific handedness to these assembled structures.

Table 2: Potential Driving Forces in Adsorption and Self-Assembly of this compound

| Interaction Type | Description | Role in Adsorption | Role in Self-Assembly |

| π-π Stacking | Attraction between aromatic rings | Adsorption onto aromatic surfaces | Key interaction for ordering of molecules |

| Hydrogen Bonding | Interaction between N-H and C=O groups | Adsorption onto polar surfaces | Formation of extended networks (e.g., β-sheet like structures) |

| Hydrophobic Effect | Entropically driven association of nonpolar groups in water | Adsorption onto hydrophobic surfaces | Contributes to the stability of the assembled core |

| Van der Waals Forces | General non-specific attractions | Contributes to overall surface binding | Important for close packing of molecules |

N Carbomethoxy L Phenylalanine As a Versatile Building Block in Complex Molecular Architectures

Applications in Peptide and Peptidomimetic Synthesis

The strategic use of N-protected amino acids is the cornerstone of modern peptide synthesis. The carbomethoxy group in N-Carbomethoxy-L-phenylalanine functions as an effective protecting group for the α-amino group, preventing unwanted side reactions and enabling the sequential, orderly assembly of amino acid residues into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology for the chemical synthesis of peptides. nih.gov The process involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com this compound can be integrated into this workflow, where its carbomethoxy group serves a similar function to the more common Fmoc or Boc protecting groups.

The typical SPPS cycle consists of four main steps, as detailed below:

| Step | Description | Purpose |

| 1. Deprotection | Removal of the N-terminal protecting group (e.g., carbomethoxy) from the resin-bound amino acid or peptide. | To expose a free amine for the next coupling reaction. |

| 2. Washing | Rinsing the resin with suitable solvents. | To remove excess reagents and by-products from the deprotection step. |

| 3. Coupling | Addition of the next N-protected amino acid (e.g., this compound) with an activating agent. | To form a new peptide bond with the exposed amine on the resin. |

| 4. Washing | Rinsing the resin with suitable solvents. | To remove unreacted amino acids, activating agents, and by-products. |

This cycle is repeated until the desired peptide sequence is assembled. The use of a triazene linker to anchor phenylalanine to a polymeric support through its side chain has also been reported as a useful strategy in SPPS for preparing various bioactive peptides.

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is a classical method that remains highly relevant, particularly for the large-scale production of shorter peptides. bachem.com In this approach, protected amino acids and peptide fragments are coupled in a homogenous solution. This compound is well-suited for this strategy, where it can be coupled with another amino acid ester using coupling reagents like TBTU and HOBt in the presence of a base such as DIPEA. nih.gov This method allows for direct monitoring of the reaction progress by techniques like HPLC and is advantageous for synthesizing functionally modified peptides. bachem.com For instance, new tri- and tetrapeptides have been synthesized by introducing biologically active unusual amino acids like gabapentin and baclofen to a dipeptide of phenylalanine using a solution-phase strategy. nih.gov

Modifying native peptide sequences by incorporating non-standard amino acids or derivatives like this compound is a key strategy for developing peptide analogs with enhanced therapeutic properties. These modifications can improve stability, receptor affinity, and biological activity. Phenylalanine itself is a crucial pharmacophore in many bioactive compounds, where its nonpolar side chain engages in critical hydrophobic interactions during molecular recognition.

Several studies have highlighted the synthesis of potent and selective bioactive analogs derived from phenylalanine:

Substance P Antagonists : A photoreactive analog of a Substance P antagonist was synthesized by incorporating (S)-Boc-N-methyl-p-benzoyl-phenylalanine, a derivative created through asymmetric synthesis. nih.gov This analog serves as a tool for photolabeling studies of the human tachykinin NK-1 receptor. nih.gov

LAT1-Targeted Compounds : Phenylalanine analogs are explored for their selectivity towards the L-type amino acid transporter 1 (LAT1), which is highly expressed in cancer tissues. nih.gov For example, 2-iodo-L-phenylalanine shows markedly improved LAT1 affinity and selectivity, making it a candidate for developing targeted cancer therapies and PET imaging agents. nih.gov

Anti-Lipase Peptides : Short peptides incorporating N-Boc-L-Phenylalanine have been synthesized and shown to possess excellent anti-lipase activities, suggesting their potential as lead molecules for developing agents to control obesity. nih.gov

| Bioactive Analog Class | Phenylalanine Modification | Biological Target/Application |

| Substance P Antagonist | N-methyl-p-benzoyl-phenylalanine | Tachykinin NK-1 Receptor / Photolabeling |

| LAT1-Targeted Probes | 2-iodo-L-phenylalanine | L-type amino acid transporter 1 (LAT1) / Cancer imaging and therapy |

| Anti-Lipase Peptides | N-Boc-L-Phenylalanine | Pancreatic Lipase (B570770) / Obesity research |

Contributions to Asymmetric Synthesis and Chiral Induction

The intrinsic chirality of this compound makes it a valuable starting material, or "chiral pool" compound, for asymmetric synthesis. This allows for the transfer of its well-defined stereochemistry to new, more complex molecules, a process known as chiral induction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org While classic auxiliaries are often removed and recovered, compounds from the chiral pool, like this compound, can be used as chiral building blocks where their core structure is retained in the final product.

Its application is demonstrated in enantioselective syntheses where it directs the formation of new stereocenters. For example, a Friedel-Crafts reaction employing N-carbomethoxy phenylalanine is a key step in the synthesis of chiral 2-N-carbomethoxy-1-indanone. researchgate.net In this transformation, the chirality of the starting amino acid derivative dictates the stereochemistry of the cyclized product. This method provides a pathway to chiral α-amino ketones, which are versatile intermediates for preparing other polyfunctional amino derivatives. researchgate.netnih.gov

The use of this compound facilitates reactions that proceed with high levels of stereocontrol, leading to the formation of specific enantiomers or diastereomers. The synthesis of (R)- and (S)-2-N-carbomethoxy-5-aminoindanes from the corresponding enantiomers of phenylalanine provides a clear example of this principle. researchgate.net The process involves two key stereocontrolled steps.

| Reaction Step | Starting Material | Product | Stereochemical Outcome |

| 1. Intramolecular Friedel-Crafts Reaction | N-carbomethoxy phenylalanine | Chiral 2-N-carbomethoxy-1-indanone | Enantioselective formation of the cyclic ketone. researchgate.net |

| 2. Reduction of Ketone | Chiral 2-N-carbomethoxy-1-indanone | 1-hydroxy-2-N-carbomethoxyindane | Diastereoselective reduction to the corresponding alcohol. researchgate.net |

This sequence demonstrates how the initial chirality of this compound is effectively used to induce the formation of a new chiral center in the indanone ring and subsequently directs the diastereoselective reduction of the ketone, ultimately yielding a highly enantioenriched chiral intermediate. researchgate.net

Precursor in the Synthesis of Heterocyclic and Complex Ring Systems

The protected bifunctional nature of this compound and its derivatives makes it a valuable chiral starting material for the synthesis of complex heterocyclic and ring systems. The carbomethoxy group provides a stable, yet selectively removable, protecting group for the amine, while the carboxylic acid and the benzyl (B1604629) side chain offer multiple points for chemical modification and cyclization.

One significant application is in the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds with prominent pharmacological activities. nih.gov The general synthesis of 1,5-benzodiazepine derivatives involves the condensation reaction between o-phenylenediamines and ketones or their equivalents. nih.govmdpi.comijtsrd.com N-protected phenylalanine derivatives can be elaborated into suitable ketone or dicarbonyl precursors that, upon reaction with diamines, lead to the formation of chiral benzodiazepine scaffolds. The inherent chirality of the L-phenylalanine starting material is crucial for developing enantiomerically pure benzodiazepine-based drugs. helsinki.fi

Furthermore, N-acyl-L-phenylalanine derivatives can undergo intramolecular cyclization to form azlactones (oxazolones). mdpi.com This reaction is particularly noted during peptide coupling reactions where the N-acyl group, such as an acetyl or benzoyl group, activates the carboxylic acid. The formation of the heterocyclic azlactone intermediate can be a key step, although it is also associated with the risk of racemization at the alpha-carbon. mdpi.com Careful control of reaction conditions is therefore essential to maintain stereochemical integrity when using this strategy for heterocyclic synthesis.

The principles of the Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, can be conceptually extended to phenylalanine derivatives. nih.gov The classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure. nih.govbeilstein-journals.orgrsc.org While tryptophan is the most common amino acid precursor for tetrahydro-β-carbolines, analogous strategies can be envisioned for N-protected phenylalanine derivatives, where the aromatic ring participates in cyclization reactions to form complex, fused ring systems. nih.govclockss.org

Additionally, transition metal-catalyzed cyclization reactions provide a modern avenue for constructing nitrogen-containing heterocycles from amino acid precursors. canterbury.ac.nz For instance, the palladium-catalyzed amino-Heck reaction has been applied to the synthesis of optically active α-amino acid-based imidazoles. Research in this area has demonstrated the synthesis of an (S)-Phe-based imidazole with little to no racemization, showcasing the utility of protected phenylalanine in creating complex, substituted heterocyclic systems. canterbury.ac.nz

Development of Advanced Materials and Functional Systems

L-phenylalanine is an attractive monomer for the synthesis of advanced polymers due to its biocompatibility, biodegradability, and the presence of the bulky, hydrophobic phenyl group which can impart unique thermal and mechanical properties to the resulting materials. This has led to the development of various copolymers, with a significant focus on polyesteramides (PEAs).

One prominent method for synthesizing L-phenylalanine-based polyesteramides is through the melt polycondensation of L-phenylalanine with other monomers, such as ε-caprolactone. nih.gov This process results in L-phenylalanine-ε-caprolactone-based polyesteramides (PCPs) where the L-phenylalanine units are intercalated within the polyester backbone. Characterization using Nuclear Magnetic Resonance (NMR) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) has confirmed the formation of linear polymer chains. nih.gov These PCPs generally exhibit good thermal stability and an increase in glass transition temperature (Tg) with higher amino acid content. nih.gov

Another class of materials includes L-phenylalanine-based poly(ester urea)s (PEUs). These polymers have been developed to possess tunable mechanical properties and degradation rates. By varying the chain length of the diol component in the polymer backbone, properties such as the elastic modulus and elongation at break can be systematically adjusted. canterbury.ac.nz For example, increasing the diol chain length introduces more flexibility, leading to a lower elastic modulus. These PEUs demonstrate tunable degradation, with rates varying between 1% and 5% over 16 weeks, which is faster than some conventional biopolymers like poly(lactic acid) (PLLA). canterbury.ac.nz

Poly(ether ester amide)s (PEEAs) represent a third category, synthesized via solution polycondensation of L-phenylalanine, an oligoethylene glycol, and an aliphatic acid dichloride. nih.gov The inclusion of ether bonds in the polymer backbone results in lower glass transition temperatures compared to similar saturated polyesteramides and significantly improves solubility in common organic solvents. These PEEAs exhibit faster enzymatic hydrolysis rates in the presence of α-chymotrypsin compared to other polyesteramides, suggesting a surface erosion biodegradation mechanism. nih.gov

| Polymer Type | Co-monomers | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| Polyesteramides (PCPs) | L-Phenylalanine, ε-Caprolactone | Melt Polycondensation | Good thermal stability; Tg increases with amino acid content; linear chains with L-Phe units in the backbone. | nih.gov |

| Poly(ester urea)s (PEUs) | L-Phenylalanine, various diols (e.g., 1,6-hexanediol) | Not specified | Tunable mechanical properties and degradation rates by varying diol chain length; faster degradation than PLLA. | canterbury.ac.nz |

| Poly(ether ester amide)s (PEEAs) | L-Phenylalanine, Oligoethylene glycol, Aliphatic acid dichloride | Solution Polycondensation | Lower Tg and improved solubility due to ether bonds; significantly faster enzymatic degradation via surface erosion. | nih.gov |

The L-phenylalanine molecule is an exceptional building block in supramolecular chemistry, owing to its combination of a chiral center, hydrogen-bonding functional groups (amine and carboxylic acid), and a hydrophobic aromatic ring capable of π-π stacking. mdpi.comnih.govnih.gov These features drive the self-assembly and co-assembly of L-phenylalanine into a variety of ordered, functional nano- and microscale architectures. mdpi.com

Recent research has demonstrated that L-phenylalanine can co-assemble with other amino acids to form complex supramolecular structures. For instance, the co-assembly of L-histidine (L-His) with L-phenylalanine (L-Phe) leads to the formation of discrete nanostructures such as fibers, rods, and flakes, a phenomenon not observed with L-His alone. mdpi.com Isothermal titration calorimetry has shown a high affinity between L-His and L-Phe, with the assembly process being entropically driven. This specific interaction leads to the formation of single crystals characterized by a 3D network with nanocavities stabilized by hydrogen bonds. mdpi.com The ability of L-phenylalanine to form such ordered structures has potential applications in the development of functional nanomaterials. mdpi.com

Beyond co-assembly with other amino acids, L-phenylalanine scaffolds are used to create dynamic supramolecular systems. A biphenyl core symmetrically coupled with L-phenylalanine groups has been shown to form super-helical structures. helsinki.fimedchemexpress.com In these systems, π-π stacking of the biphenyl units and hydrogen bonding between the phenylalanine moieties contribute to the formation of the super-helix. These structures can undergo morphological transitions, for example, between a super-helix and nanospheres, which can be controlled by external stimuli like the coordination with metal ions. helsinki.fimedchemexpress.com

The formation of co-crystals involving L-phenylalanine is another area of active investigation, particularly in the pharmaceutical field. Co-crystallization can modify the physicochemical properties of active pharmaceutical ingredients (APIs). A notable example is the co-crystal formed between the anticancer drug 5-fluorouracil (Fu) and L-phenylalanine. prepchem.com Single-crystal X-ray diffraction confirmed a 1:1 ratio of the two molecules, with the structure stabilized by a variety of hydrogen bonds, including charge-assisted hydrogen bonds from the zwitterionic L-phenylalanine. prepchem.com This co-crystal demonstrated enhanced permeability and dissolvability compared to the free drug. Similarly, co-crystallization of acetaminophen and L-phenylalanine has been explored to create new solid forms of this common drug. hmdb.ca

Chiral Ionic Liquids (CILs) are a class of advanced materials that combine the unique properties of ionic liquids (e.g., low vapor pressure, high thermal stability) with chirality, making them highly valuable for applications in asymmetric synthesis, chiral recognition, and separation. beilstein-journals.org Amino acids, including L-phenylalanine and its N-protected derivatives, are excellent starting materials for CILs due to their natural chirality, availability, and bifunctional nature.

The synthesis of CILs from L-phenylalanine typically involves modification of the amino or carboxyl group to introduce an ionic moiety, such as an imidazolium or pyridinium cation. nih.govmdpi.com For example, chiral imidazolium-based ionic liquids have been synthesized from natural amino acids through straightforward procedures. nih.gov These CILs retain the chiral center of the original amino acid, imparting enantioselectivity to the resulting ionic liquid.

Dipeptides containing L-phenylalanine have also been used to design sustainable ionic liquids. A series of dipeptide ILs incorporating L-phenylalanine and L-alanine fragments have been synthesized and studied for their biodegradability. Research has shown that the position of the amino acid residue within the dipeptide structure significantly affects the biodegradability of the ionic liquid. For instance, an IL where L-phenylalanine was closer to the pyridinium cationic head was found to be more biodegradable than its isomer where alanine was in that position. This highlights the potential for designing "green" functional chemicals by carefully selecting amino acid building blocks.

In addition to covalently functionalized ionic liquids, L-phenylalanine can be a component of Deep Eutectic Solvents (DESs). A DES can be formed by mixing choline chloride (a hydrogen bond acceptor) with L-phenylalanine (a hydrogen bond donor) in a specific molar ratio. These amino acid-based DESs are being explored as novel, environmentally friendly solvent systems and their interactions with other ionic liquids are being studied to understand their aggregation and micellar properties.

Future Research Directions and Perspectives in N Carbomethoxy L Phenylalanine Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of more efficient and selective synthetic routes to N-Carbomethoxy-L-phenylalanine and its derivatives is a primary focus of future research. Current efforts are aimed at moving beyond traditional methods to explore novel catalytic systems that offer improved yields, stereoselectivity, and milder reaction conditions.

A promising avenue is the use of biocatalysis. Enzymes such as phenylalanine ammonia lyases (PALs) are being investigated for the asymmetric synthesis of L-phenylalanine analogues. ijournals.cnfrontiersin.org PALs can catalyze the reverse reaction of ammonia addition to trans-cinnamic acid derivatives, offering a direct and enantioselective route to valuable chiral amino acids. ijournals.cnfrontiersin.orgfrontiersin.org Future work will likely focus on engineering these enzymes for enhanced stability, substrate scope, and efficiency, potentially enabling a one-step biocatalytic synthesis of N-protected phenylalanine derivatives from simple precursors. For instance, research has demonstrated the one-step N-methylamination of trans-cinnamic acid using a PAL from Lycoris radiata to produce N-methyl-L-phenylalanine, a pathway that could be adapted for other N-alkylated or acylated derivatives. ijournals.cn

In addition to biocatalysis, the development of novel chemocatalytic systems remains crucial. This includes the design of new metal-based or organocatalysts for the efficient N-protection of L-phenylalanine. Furthermore, continuous flow chemistry is emerging as a powerful technology for the synthesis of amino acid derivatives. frontiersin.orgfrontiersin.org Flow reactors can offer enhanced reaction control, improved safety, and easier scalability compared to batch processes. rsc.org The integration of immobilized enzyme catalysts into continuous flow systems is a particularly attractive strategy for the sustainable production of L-phenylalanine derivatives, allowing for catalyst reusability and high productivity. frontiersin.orgfrontiersin.org

Integration of Advanced Analytical and Computational Techniques

To support the development of novel synthetic methods and to better understand the properties of this compound, the integration of advanced analytical and computational techniques is essential.

Advanced Analytical Techniques: The precise characterization and quantification of this compound and its reaction products are critical. While standard techniques like HPLC are widely used, there is a growing interest in developing more sensitive and rapid analytical methods. chemicalbook.com For instance, novel flow injection electrochemiluminescence methods combined with molecularly imprinted solid-phase extraction have been developed for the highly sensitive determination of L-phenylalanine. nih.gov Future research may adapt such point-of-care (POC) testing strategies for the real-time monitoring of reactions involving this compound, which would be particularly beneficial for process optimization in industrial settings. mdpi.com Techniques like magnetic resonance spectroscopy have also been employed to determine brain phenylalanine levels, showcasing the power of advanced spectroscopy in complex biological matrices. nih.govprekulab.com

Computational Techniques: In silico studies are becoming indispensable for investigating the structure, dynamics, and reactivity of molecules like this compound. nih.gov Computational chemistry can be used to predict the most stable conformations of the molecule, understand its interaction with catalysts or biological targets, and elucidate reaction mechanisms. researchgate.netmdpi.com For example, quantum chemical calculations have been used to investigate the effect of adjacent phenylalanine residues on asparagine deamidation, providing insights into peptide stability. mdpi.com Such computational approaches can accelerate the design of new catalysts and the prediction of the properties of novel derivatives of this compound, thereby guiding experimental work and reducing the need for extensive trial-and-error synthesis. nih.gov

Expanding the Scope of this compound as a Building Block in Diverse Chemical Fields

This compound is a valuable building block, primarily in peptide synthesis. However, its potential extends to various other areas of chemistry, and future research will likely focus on expanding its applications.

N-protected phenylalanine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. chemicalbook.com They are used in the production of pharmaceuticals, including gonadotropin-releasing hormone antagonists and inhibitors of the proteasome trypsin-like site. chemicalbook.com A significant application is in the synthesis of the artificial sweetener aspartame. nih.gov Research into novel synthetic routes for aspartame continues, combining enzymatic and chemical steps where N-protected phenylalanine is a key precursor. nih.gov Furthermore, derivatives of N-(carbobenzyloxy)-l-phenylalanine have been synthesized and evaluated as potent topoisomerase IIα inhibitors, demonstrating their potential in the development of new anticancer agents. nih.gov

Beyond pharmaceuticals, there is growing interest in using amino acid-based building blocks for the creation of novel macromolecules and materials. nih.gov Phenylalanine residues can be incorporated into polymers to create materials with specific properties, such as enhanced thermal stability or the ability to interact with other molecules or surfaces. nih.gov The unique structure of this compound, with its protected amine and reactive carboxylic acid, makes it an ideal monomer for the synthesis of well-defined peptides and peptidomimetics with potential applications in materials science and nanotechnology.

Sustainable and Green Chemistry Approaches in this compound Research

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound research is no exception. unife.itjcchems.com Future efforts will be directed towards developing more environmentally benign processes for its production and use.

Key areas of focus in green chemistry include the use of renewable feedstocks, the replacement of hazardous reagents and solvents, and the development of energy-efficient processes. jcchems.com The fermentative production of amino acids and their derivatives from renewable resources like glucose or xylose is a prime example of a sustainable approach. nih.gov Metabolic engineering of microorganisms like Corynebacterium glutamicum has been explored for the de novo production of N-methylphenylalanine, a strategy that could be adapted for this compound. nih.gov

The use of biocatalysts, as mentioned earlier, is a cornerstone of green chemistry, as enzymes operate under mild conditions in aqueous media, reducing the need for harsh chemicals and organic solvents. frontiersin.orgfrontiersin.org The immobilization of these enzymes further enhances their sustainability by allowing for easy separation and reuse. frontiersin.org

Continuous flow synthesis is another technology that aligns with the principles of green chemistry. It can lead to higher efficiency, reduced waste generation, and safer operation compared to traditional batch methods. rsc.org The combination of biocatalysis and flow chemistry represents a particularly powerful approach for the sustainable synthesis of L-phenylalanine derivatives. frontiersin.orgfrontiersin.org As the demand for enantiomerically pure amino acid derivatives grows, the development of these green and sustainable synthetic methods will be crucial for the chemical and pharmaceutical industries. unife.it

常见问题

Q. What are the standard synthetic protocols for preparing N-Carbomethoxy-L-phenylalanine, and how do reaction conditions influence yield?

this compound is typically synthesized by reacting L-phenylalanine with methyl chloroformate under anhydrous conditions. The reaction requires a base (e.g., sodium bicarbonate) to deprotonate the amino group, facilitating carbomethoxy protection. Solvents like dichloromethane or tetrahydrofuran are commonly used. Optimal temperatures range from 0–5°C to minimize side reactions (e.g., hydrolysis of the carbamate group). Post-synthesis, the product is purified via recrystallization using ethanol/water mixtures, achieving yields of 65–80% .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the carbomethoxy group’s presence (δ ~3.7 ppm for methyl ester protons) and aromatic protons (δ ~7.3 ppm).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical).

- Melting Point : Reported mp ranges (e.g., 86–88°C) validate crystallinity and purity .

Q. How can researchers optimize purification to minimize residual solvents or byproducts?

Recrystallization in ethanol/water (3:1 v/v) removes unreacted starting materials. For trace solvents like dichloromethane, vacuum drying at 40°C for 24 hours is recommended. LC-MS can identify byproducts (e.g., hydrolyzed carbamate derivatives), guiding iterative purification steps .

Advanced Research Questions

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

The carbomethoxy group is susceptible to hydrolysis under alkaline conditions (pH > 8). Stability studies show degradation rates increase by 50% at pH 9 compared to pH 7 (25°C). At elevated temperatures (40°C), hydrolysis accelerates 3-fold, necessitating storage at 4°C in neutral buffers for long-term stability .

Q. What strategies ensure enantiomeric purity during synthesis, and how is it quantified?

Chiral HPLC using columns like Chiralpak IA or IB (hexane/isopropanol mobile phase) resolves enantiomers. Polarimetry ([α] = -15° to -18° in ethanol) provides complementary verification. Impurities >1% D-enantiomer can skew peptide synthesis outcomes, requiring strict reaction condition control (e.g., low temperature, chiral catalysts) .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

Variations in mp (e.g., 86–88°C vs. 84–87°C) may arise from polymorphic forms or solvent inclusion. Cross-validate with differential scanning calorimetry (DSC) and X-ray crystallography. For spectral conflicts, compare data against authenticated standards from commercial catalogs (e.g., Kanto Reagents) .

Q. What degradation products form under oxidative stress, and how are they detected?

Accelerated stability testing (40°C/75% RH) identifies oxidation byproducts like N-formyl-L-phenylalanine via LC-HRMS. Mass shifts (e.g., +14 Da for methyl group loss) and fragmentation patterns (m/z 177 for de-carbomethoxy ions) confirm degradation pathways. Antioxidants (e.g., BHT) in storage buffers mitigate this .

Q. How does the carbomethoxy protecting group compare to alternatives (e.g., Cbz, Fmoc) in peptide synthesis?

Carbomethoxy offers mild deprotection (e.g., HBr/acetic acid) without racemization, unlike Cbz (requires catalytic hydrogenation). However, it is less stable than Fmoc under basic conditions. Selectivity in orthogonal protection schemes depends on coupling agents (e.g., HATU vs. DCC) and solvent systems .

Methodological Guidelines

- Synthesis : Use methyl chloroformate in dichloromethane with 1.2 eq. of NaHCO at 0°C for 2 hours.

- Purification : Recrystallize twice from ethanol/water (3:1).

- Analysis : Validate via H NMR (CDCl), HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), and mp determination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。